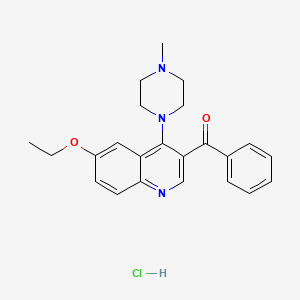

![molecular formula C12H16N2O6S B2818361 Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate CAS No. 71467-80-6](/img/structure/B2818361.png)

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

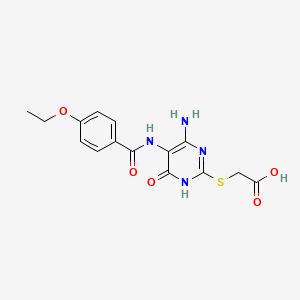

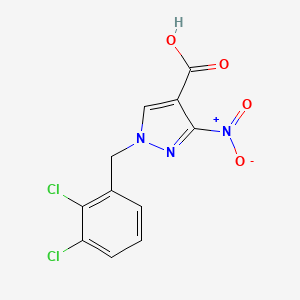

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the CAS Number: 71467-80-6 . Its IUPAC name is ethyl N- (4-methyl-2-nitrophenyl)-N- (methylsulfonyl)glycinate . The molecular weight of this compound is 316.33 .

Molecular Structure Analysis

The InChI Code for Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is 1S/C12H16N2O6S/c1-4-20-12 (15)8-13 (21 (3,18)19)10-6-5-9 (2)7-11 (10)14 (16)17/h5-7H,4,8H2,1-3H3 . This code represents the molecular structure of the compound.Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is involved in various chemical reactions, contributing to the synthesis of complex molecules. For example, it reacts with nucleophiles, forming different products depending on the reaction conditions. Solvolysis in acetic acid or methanol proceeds via episulphonium ions, leading to secondary acetates or methyl ethers. In reactions with potassium acetate, sodium methoxide, or tetramethylammonium acetate, vinyl sulphides can be formed, especially with substrates having electron-attracting groups at the β-position. This suggests its potential in synthesizing vinyl sulphide derivatives under certain conditions (Behzadi & Owen, 1974).

Structural Characterization

The compound is also crucial in structural and spectroscopic studies. For instance, the structure of related compounds such as N-(4-Amino-2-methoxyphenyl)acetamide, a product in the synthesis of anticancer drugs, has been characterized to understand its properties. Such studies are instrumental in the development of pharmaceuticals, indicating the role of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate in the early stages of drug development (Robin et al., 2002).

Application in Hydroxamic Acid Synthesis

Moreover, it is involved in the synthesis of hydroxamic acids and ureas from carboxylic acids via the Lossen rearrangement. This process is significant in medicinal chemistry, as hydroxamic acids are key components in various bioactive compounds. The ability to achieve this transformation without racemization and under mild conditions highlights its utility in synthesizing enantiopure compounds for pharmaceutical applications (Thalluri et al., 2014).

Proton Abstraction Studies

In addition, studies on proton abstraction from 4-Nitrophenyl[bis(ethylsulphonyl)]methane, a related compound, by various organic bases in acetonitrile have been conducted. These studies provide insights into the reactivity and stability of such compounds, which is valuable for designing reaction pathways in synthetic chemistry (Jarczewski & Binkowska, 2001).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-methyl-N-methylsulfonyl-2-nitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWOUYAKSCDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=C(C=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

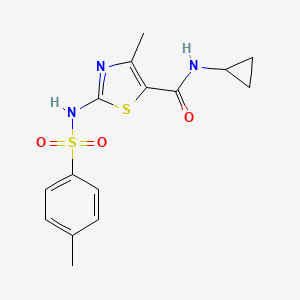

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

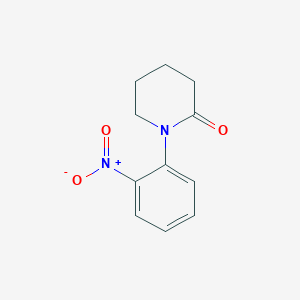

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

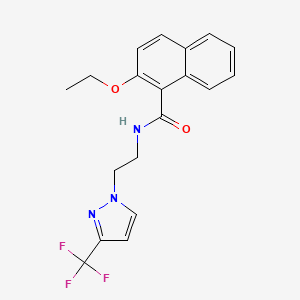

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)